molecular formula C17H16N2OS B12549039 (2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-5-one CAS No. 143810-13-3

(2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-5-one

Cat. No.: B12549039
CAS No.: 143810-13-3
M. Wt: 296.4 g/mol
InChI Key: PFDIIUUEVCJBIT-UHFFFAOYSA-N
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Description

The compound (2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-5-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its Z-configuration at the imino group and substitution with 2-methylphenyl groups at positions 3 and 2 are critical for its stereoelectronic properties. This compound has been synthesized via conventional and microwave-assisted methods, with yields optimized using polar solvents like methanol . Its structural features, including hydrogen bonding (e.g., C16–H16···S1 interactions) and π-stacking, contribute to crystallographic stability .

Properties

CAS No.

143810-13-3

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-(2-methylphenyl)imino-1,3-thiazolidin-5-one

InChI

InChI=1S/C17H16N2OS/c1-12-7-3-5-9-14(12)18-17-19(11-16(20)21-17)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3

InChI Key

PFDIIUUEVCJBIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2N(CC(=O)S2)C3=CC=CC=C3C

Origin of Product

United States

Biological Activity

The compound (2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-5-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Overview of Thiazolidinones

Thiazolidinones are characterized by their five-membered ring structure containing sulfur and nitrogen. They have been widely studied due to their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of various substituents on the thiazolidine ring significantly influences their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Screening

A study evaluated several thiazolidinone derivatives against various cancer cell lines using the National Cancer Institute's (NCI) 60-cell line panel. Key findings include:

CompoundCell LineGI50 (µM)
4dMCF-72.53
4fA5491.64
4dHT-291.53

These results indicate that derivatives with specific substitutions can exhibit significant cytotoxicity against breast and lung cancer cell lines, suggesting that This compound may also possess similar properties based on its structural analogs .

Antimicrobial Activity

Thiazolidinones have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes.

Antibiofilm Activity

Thiazolidinone derivatives have been investigated for their ability to inhibit biofilm formation, which is crucial in treating chronic infections. A systematic review noted that certain thiazolidinones exhibited over 50% inhibition of biofilm formation against Pseudomonas aeruginosa at concentrations near their minimum inhibitory concentration (MIC) .

CompoundBacteria% Biofilm Inhibition
1hP. aeruginosa61.34%
1mP. aeruginosa62.69%

These findings suggest that compounds like This compound could be developed as effective antibiofilm agents .

The biological activity of thiazolidinones is often attributed to their ability to interfere with critical cellular pathways:

  • Anticancer Mechanism : Thiazolidinones may induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression.
  • Antimicrobial Mechanism : They can disrupt bacterial cell wall synthesis or inhibit key metabolic enzymes.

Structure-Activity Relationship (SAR)

The biological efficacy of thiazolidinone derivatives is heavily influenced by their substituents. For example:

  • Electron-withdrawing groups enhance anticancer activity.
  • Hydrophobic substituents improve antimicrobial potency.

Research indicates that modifications at specific positions on the thiazolidine ring can lead to significant improvements in bioactivity .

Scientific Research Applications

The compound (2Z)-3-(2-Methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-5-one is a thiazolidinone derivative that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, including biological activities, synthesis methodologies, and potential therapeutic uses.

Chemical Properties and Structure

The molecular formula of this compound is C16H16N2SC_{16}H_{16}N_2S, with a molecular weight of approximately 284.37 g/mol. The structure consists of a thiazolidinone ring substituted with two methylphenyl groups, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, making it a candidate for further development as an antimicrobial agent. A study conducted on similar thiazolidinone compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity .

Anticancer Properties

Thiazolidinones are also explored for their anticancer potential. The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have indicated that it may inhibit cell proliferation and induce apoptosis in certain cancer types. This activity is believed to be linked to the compound's ability to interact with cellular pathways involved in cancer progression .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of thiazolidinones. Preliminary studies suggest that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis Methodologies

The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiourea derivatives under acidic or basic conditions. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of thiazolidinone derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cancer cell lines treated with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective cytotoxicity comparable to established chemotherapeutic agents .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (R1, R2) Key Structural Features Solubility/Stability Insights
Target Compound R1 = R2 = 2-methylphenyl Z-configuration, methyl groups at ortho positions Moderate solubility in DMSO; stable crystalline lattice due to C–H···S and C–H···π interactions
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) R1 = 2-hydroxyphenyl Hydroxy group enables H-bonding Higher aqueous solubility; enhanced intermolecular H-bonding
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IV) R1 = 4-hydroxy-3-methoxyphenyl Methoxy and hydroxy substituents Improved lipophilicity; potential for antioxidant activity
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide R1 = phenylsulfonyl Sulfonyl group enhances electron withdrawal Increased metabolic stability; higher melting point

Key Observations :

  • Electron-Withdrawing Groups (e.g., sulfonyl) : Improve thermal stability and resistance to enzymatic degradation .
  • Hydroxy/Methoxy Groups : Enhance solubility and intermolecular interactions but may reduce membrane permeability .
  • Methyl Groups : Provide steric bulk, influencing crystal packing and reducing aqueous solubility .

Key Insights :

  • Microwave synthesis significantly reduces reaction time and improves yields compared to conventional methods .
  • Polar protic solvents (e.g., methanol) favor thiazolidinone formation over aprotic solvents like THF .

Key Trends :

  • Halogen Substituents (Cl, F) : Improve antimicrobial potency by enhancing electrophilicity .
  • Bulkier Groups (e.g., pyrazolyl) : Increase target specificity but may reduce bioavailability .

Crystallographic and Computational Insights

  • Software Tools : Structures were validated using SHELX , ORTEP-III , and WinGX , confirming Z-configuration and torsion angles (e.g., −177.47° for C–S–C–N in the target compound ).
  • Hydrogen Bonding : Critical for stability; C–H···S interactions (3.22 Å) in the target compound vs. shorter H-bonds (2.52 Å) in hydroxy-substituted analogues .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-5-one, and how can stereochemical purity be ensured?

  • Methodology : Use a multi-step approach starting with condensation of 2-methylphenyl isothiocyanate with a substituted amine precursor. Employ Et3N/DMF-H2O as a solvent system to promote cyclization. Monitor reaction progress via TLC and purify intermediates via recrystallization. Stereochemical control can be achieved by optimizing reaction temperature (e.g., 60–80°C) and using chiral auxiliaries or catalysts. Confirm configuration via X-ray crystallography (e.g., SHELXL refinement) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural features of this thiazolidinone derivative?

  • Methodology :

  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches.
  • NMR : <sup>1</sup>H NMR detects aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). <sup>13</sup>C NMR confirms the thiazolidinone ring carbons (C=O at ~170 ppm, C=N at ~150 ppm).
  • UV-Vis : Analyze π→π* transitions in the aromatic and imine systems (~250–300 nm).
    Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental and theoretical spectra .

Q. How can researchers design assays to evaluate the biological activity of this compound, such as antimicrobial or anti-inflammatory effects?

  • Methodology : Use standard microdilution assays (e.g., MIC against S. aureus or E. coli) for antimicrobial screening. For anti-inflammatory activity, employ LPS-induced TNF-α suppression assays in macrophage cell lines. Ensure dose-response curves (1–100 µM) and include positive controls (e.g., diclofenac). Validate cytotoxicity via MTT assays to exclude false positives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry, particularly for Z/E isomerism in the thiazolidinone core?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using Mo-Kα radiation (λ = 0.71073 Å). Refine structures via SHELXL-2018, focusing on anisotropic displacement parameters. For ambiguous cases (e.g., twinned crystals), use the TWIN/BASF commands in SHELX. Validate bond lengths (C=S: ~1.65 Å; C=N: ~1.28 Å) against DFT-optimized geometries .

Q. What computational approaches effectively reconcile discrepancies between experimental NMR shifts and DFT-predicted values?

  • Methodology : Apply solvent-corrected DFT (e.g., IEFPCM model with DMSO) using Gaussian09. Compare calculated <sup>13</sup>C NMR shifts (B3LYP/6-311++G**) with experimental data. For outliers (>3 ppm deviation), assess possible tautomeric forms or intermolecular interactions (e.g., hydrogen bonding) using NCI plots or QTAIM analysis .

Q. How can researchers address challenges in refining low-resolution or partial crystallographic datasets for this compound?

  • Methodology : Use the WinGX suite to integrate incomplete datasets. Apply restraints (e.g., DFIX, DANG) for poorly resolved regions. For twinned data, employ the HKLF5 format in SHELXL. Validate refinement via Rint (<5%) and goodness-of-fit (GOF ~1.0). Visualize electron density maps (e.g., ORTEP-3) to confirm atomic positions .

Q. What strategies mitigate regioselectivity issues during electrophilic substitution on the 2-methylphenyl substituent?

  • Methodology : Direct substitution using Lewis acid catalysts (e.g., AlCl3) at low temperatures (−10°C). For meta-directing effects, employ nitration (HNO3/H2SO4) followed by reduction (Pd/C, H2). Monitor regioselectivity via HPLC-MS and compare with computational predictions (e.g., Fukui indices) .

Data Contradiction Analysis

Q. How should researchers resolve conflicts between spectroscopic data (e.g., NMR) and crystallographic bond-length measurements?

  • Methodology :

  • Step 1 : Re-examine sample purity via HPLC (≥95% purity).
  • Step 2 : For NMR, confirm solvent effects (e.g., DMSO vs. CDCl3) and tautomerism.
  • Step 3 : Cross-check crystallographic data for disorder (e.g., PLATON SQUEEZE).
  • Step 4 : Use Hirshfeld surface analysis to identify intermolecular interactions distorting bond lengths .

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